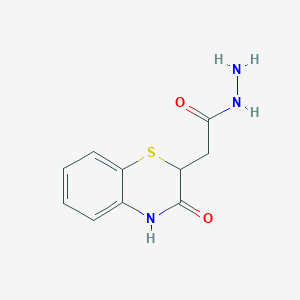

2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide

Description

Properties

IUPAC Name |

2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c11-13-9(14)5-8-10(15)12-6-3-1-2-4-7(6)16-8/h1-4,8H,5,11H2,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWRORGHKZBEAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392583 | |

| Record name | 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-65-0 | |

| Record name | 3,4-Dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175202-65-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide

Foreword: The Significance of the 1,4-Benzothiazine Scaffold in Modern Drug Discovery

The 1,4-benzothiazine core is a privileged heterocyclic scaffold that has garnered significant attention from the medicinal chemistry community.[1][2] This assertion is not merely academic; the structural motif is a cornerstone in the development of a wide array of therapeutic agents. The inherent bioactivity of 1,4-benzothiazine derivatives is broad and potent, exhibiting properties that span from antibacterial and antifungal to anticancer and antihypertensive activities.[1] The unique folded structure along the nitrogen-sulfur axis imparts specific steric and electronic properties that are conducive to favorable interactions with a variety of biological targets. This guide provides an in-depth, practical exploration of the synthesis and characterization of a specific, promising derivative: 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide. This molecule, featuring a reactive hydrazide moiety, serves as a valuable synthon for the construction of more complex pharmaceutical agents, such as hydrazones, which are themselves a class of compounds with significant pharmacological interest.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of the target acetohydrazide begins with a retrosynthetic analysis. The terminal hydrazide functionality can be readily installed in the final step via the hydrazinolysis of a corresponding ester. This ester, ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate, is therefore a key intermediate. The ester, in turn, can be prepared through the esterification of the parent carboxylic acid, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid. This foundational carboxylic acid can be synthesized through the cyclocondensation of 2-aminothiophenol with a suitable four-carbon dicarbonyl synthon, for which maleic anhydride is an ideal and readily available starting material.

Caption: Retrosynthetic pathway for the target acetohydrazide.

Experimental Protocols: A Step-by-Step Guide to Synthesis

This section provides detailed, field-proven protocols for the multi-step synthesis of this compound. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

The foundational step involves the reaction of 2-aminothiophenol with maleic anhydride, leading to the formation of the core benzothiazine acetic acid derivative.[2] This reaction proceeds through an initial nucleophilic attack of the amino group of 2-aminothiophenol on one of the carbonyl carbons of maleic anhydride, followed by an intramolecular cyclization involving the thiol group.

Protocol:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (10 mmol) in 50 mL of diethyl ether.

-

Reaction Initiation: To this solution, add maleic anhydride (10 mmol) portion-wise over 15 minutes with continuous stirring. The portion-wise addition is crucial to control the initial exothermic reaction.

-

Reaction Progression: Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1).

-

Work-up and Isolation: Upon completion, the precipitated solid is collected by filtration, washed with cold diethyl ether (2 x 20 mL), and dried under vacuum to afford the crude 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid.

-

Purification: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the pure carboxylic acid.

Step 2: Synthesis of Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

The esterification of the synthesized carboxylic acid is a standard procedure, effectively preparing the substrate for the final hydrazinolysis step. Fischer esterification, using an excess of ethanol in the presence of a catalytic amount of strong acid, is a reliable method.

Protocol:

-

Reaction Setup: In a 100 mL round-bottom flask, suspend 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (5 mmol) in 50 mL of absolute ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.5 mL) to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is no longer detectable.

-

Neutralization and Extraction: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. The product is then extracted with ethyl acetate (3 x 50 mL).

-

Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl ester. The product can be further purified by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound

The final step involves the conversion of the ethyl ester to the target acetohydrazide via hydrazinolysis. This nucleophilic acyl substitution reaction is typically efficient and high-yielding. The following protocol is adapted from the work of Saeed et al. (2010).[1]

Protocol:

-

Reaction Mixture: In a 100 mL round-bottom flask, dissolve ethyl 2-(3-oxo-2,3-dihydrobenzo[b][1][3]thiazin-4-yl)acetate (1.26 g, 5 mmol) in 50 mL of ethanol.

-

Hydrazine Addition: To this solution, add hydrazine hydrate (2.0 mL) and reflux the mixture for 5 hours.

-

Product Isolation: Upon completion of the reaction, evaporate the solvent under reduced pressure.

-

Purification: The resulting solid is purified by recrystallization from ethanol. Colorless needles of this compound are obtained by slow evaporation from methanol.[1]

Caption: Experimental workflow for the synthesis of the target acetohydrazide.

Comprehensive Characterization of this compound

A rigorous characterization of the synthesized compound is paramount to confirm its identity, purity, and structure. This section outlines the key analytical techniques and expected data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁N₃O₂S | [1] |

| Molecular Weight | 237.28 g/mol | [1] |

| Melting Point | 430 K (157 °C) | [1] |

| Appearance | Colorless needles | [1] |

X-Ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of structure. The crystallographic data for the title compound has been reported by Saeed et al. (2010).[1]

Key Crystallographic Data:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 15.3744 (10) Å |

| b | 7.5162 (5) Å |

| c | 9.6256 (7) Å |

| β | 95.413 (3)° |

| V | 1107.35 (13) ų |

| Z | 4 |

The crystal structure reveals that the thiazine ring adopts a conformation intermediate between a twist-boat and a half-chair.[1] The dihedral angle between the benzene ring and the thiazine ring is 16.77(0.10)°.[1] Intermolecular N—H···O and C—H···O hydrogen bonds are observed, which form a three-dimensional network in the crystal lattice.[1]

Spectroscopic Characterization

While the crystallographic data provides the solid-state structure, spectroscopic methods are essential for routine characterization and confirmation of the compound's identity in solution and as a bulk material.

Note: As of the latest literature search, detailed ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry data for this compound have not been explicitly published. The following are predicted characteristic signals based on the known structure and data from analogous compounds. It is strongly recommended that researchers performing this synthesis conduct a full suite of spectroscopic analyses for comprehensive validation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzothiazine ring system, the methylene protons of the acetohydrazide side chain, the methine proton at the 2-position of the thiazine ring, and the exchangeable protons of the NH and NH₂ groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should reveal signals corresponding to the carbonyl carbons of the amide and hydrazide groups, the aromatic carbons, and the aliphatic carbons of the thiazine ring and the acetohydrazide side chain.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is anticipated to display characteristic absorption bands for the N-H stretching of the amide and hydrazide groups, C=O stretching of the amide and hydrazide carbonyls, and C-N and C-S stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ being prominently observed.

Conclusion and Future Outlook

This technical guide has detailed a robust and reproducible synthetic pathway to this compound, a molecule of considerable interest in medicinal chemistry. The protocols provided are grounded in established chemical principles and supported by available literature. While the definitive solid-state structure has been elucidated by X-ray crystallography, a complete spectroscopic characterization in the public domain remains an area for future contribution to the scientific community. The availability of this versatile hydrazide synthon opens avenues for the development of novel 1,4-benzothiazine-based compounds with potentially enhanced biological activities, underscoring the enduring importance of this heterocyclic scaffold in the quest for new therapeutic agents.

References

-

Saeed, A., Mahmood, Z., Yang, S., Ahmad, S., & Salim, M. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2289–o2290. [Link]

-

Fun, H.-K., Loh, W.-S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2358. [Link]

-

Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link]

Sources

- 1. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cbijournal.com [cbijournal.com]

- 3. The Photochemistry of Benzotriazole Derivatives. Part 2: Photolysis of 1-Substituted Benzotriazole Arylhydrazones: New Route to Phenanthridin-6-yl-2-phenyldiazines [mdpi.com]

An In-Depth Technical Guide to 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide, a heterocyclic compound belonging to the medicinally significant 1,4-benzothiazine class. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this guide synthesizes information from established chemical principles and data on closely related analogues. It is designed to equip researchers, scientists, and drug development professionals with a robust framework for its synthesis, characterization, and exploration of its therapeutic potential.

Introduction: The 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] The structural similarity of the 1,4-benzothiazine core to phenothiazines, which includes a characteristic fold along the nitrogen-sulfur axis, is believed to contribute to its diverse pharmacological profile.[3] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, neuroprotective, and cardiovascular agents.[2][4]

The title compound, this compound, incorporates a reactive hydrazide moiety. Hydrazide-hydrazone derivatives are well-known for their coordination chemistry and broad pharmacological activities, including antimicrobial and anticancer properties.[5] This unique combination of a proven bioactive core (1,4-benzothiazine) with a versatile functional group (acetohydrazide) makes it a compelling target for further investigation in drug discovery programs.

Physicochemical and Structural Properties

While specific experimental data for this compound is not extensively documented, its fundamental properties can be inferred from its chemical structure.

| Property | Value/Prediction | Source/Method |

| Molecular Formula | C₁₀H₁₁N₃O₂S | (Calculated) |

| Molecular Weight | 237.28 g/mol | (Calculated) |

| CAS Number | 175202-65-0 | (Registry Data) |

| Appearance | Predicted to be a solid at room temperature. | (Inference from similar structures) |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols. | (Inference from functional groups) |

| Hydrogen Bond Donors | 3 (Amine and hydrazide N-H) | (Structural Analysis) |

| Hydrogen Bond Acceptors | 3 (Carbonyl oxygens, nitrogen) | (Structural Analysis) |

Structural Insights: The core of the molecule is the 1,4-benzothiazine ring system, which is not planar. X-ray crystallographic studies of related 1,4-benzothiazine derivatives show that the six-membered thiazine ring typically adopts a conformation between a twist-boat and a half-chair.[5][6][7] This non-planar geometry can be crucial for its interaction with biological targets. The acetohydrazide side chain provides significant rotational freedom, allowing it to adopt various conformations to fit into a binding pocket.

Synthesis and Chemical Reactivity

A plausible and efficient synthetic route to this compound can be designed based on established methodologies for the formation of the benzothiazine ring and standard functional group transformations. The overall synthetic pathway is a three-step process starting from 2-aminothiophenol and maleic anhydride.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid

This protocol is adapted from the general synthesis of 1,4-benzothiazine-2-acetic acid derivatives.[1]

-

Reaction Setup: To a solution of 2-aminothiophenol (1 equivalent) in a suitable solvent such as diethyl ether, add maleic anhydride (1 equivalent) portion-wise at room temperature.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The initial reaction forms an intermediate o-mercaptomaleanilic acid, which then undergoes intramolecular cyclization to yield the desired 1,4-benzothiazine acetic acid derivative.

-

Work-up and Purification: Upon completion, the resulting precipitate is collected by filtration, washed with cold solvent, and dried under vacuum. Further purification can be achieved by recrystallization.

Step 2: Synthesis of Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate

This step follows the standard Fischer esterification procedure.[8][9][10]

-

Reaction Setup: Suspend (3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetic acid (1 equivalent) in an excess of absolute ethanol, which acts as both reactant and solvent.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid) to the mixture.

-

Reaction Execution: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification: Cool the reaction mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester, which can be purified by column chromatography.

Step 3: Synthesis of this compound

The final step involves the hydrazinolysis of the ester.[11][12]

-

Reaction Setup: Dissolve the ethyl ester (1 equivalent) in ethanol.

-

Reaction Execution: Add hydrazine hydrate (a slight excess, e.g., 1.2-1.5 equivalents) to the solution and heat the mixture to reflux. The reaction is typically complete within a few hours and can be monitored by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture. The product often precipitates from the solution and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization from a suitable solvent like ethanol to afford the final product, this compound.

Chemical Reactivity

The molecule possesses several reactive sites that are of interest for further derivatization and understanding its stability:

-

Hydrazide Group: This is the most reactive functional group. It can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. It can also be acylated or sulfonylated at the terminal nitrogen. The hydrazide moiety is a key synthon for the construction of various five-membered heterocycles like pyrazoles and 1,3,4-oxadiazoles.

-

Lactam NH: The amide proton on the benzothiazine ring is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-arylation.

-

Thioether Sulfur: The sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, which can significantly modulate the electronic and steric properties of the molecule, as well as its biological activity.

Figure 2: Key reactive sites and potential derivatization pathways for the title compound.

Potential Biological and Therapeutic Applications

While no specific biological data has been published for this compound, the extensive research on the 1,4-benzothiazine scaffold allows for informed predictions of its potential therapeutic applications.[1][2][3][4][13]

-

Anticancer Activity: Many 1,4-benzothiazine derivatives have demonstrated potent cytotoxic and antiproliferative effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.

-

Antimicrobial and Antifungal Activity: The scaffold is known to exhibit broad-spectrum activity against various bacterial and fungal strains. The presence of the hydrazide moiety could enhance this activity, as many hydrazide-hydrazone compounds are known antimicrobials.[5]

-

Anti-inflammatory Activity: Several analogues have shown significant anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

-

Neuroprotective Effects: Certain 1,4-benzothiazines have been explored for their potential in treating neurodegenerative diseases.

-

Calcium Channel Blockade: Some derivatives have been identified as calcium channel antagonists, suggesting potential applications in cardiovascular diseases.[4]

The acetohydrazide functional group serves as a versatile handle for generating libraries of derivatives (e.g., hydrazones) for structure-activity relationship (SAR) studies, which would be a critical step in optimizing the biological activity of this scaffold.

Conclusion and Future Directions

This compound is a promising, yet underexplored, molecule that combines a biologically active 1,4-benzothiazine core with a chemically versatile acetohydrazide side chain. This guide provides a robust, literature-supported pathway for its synthesis and highlights its potential for further chemical modification and biological evaluation.

Future research should focus on the following areas:

-

Synthesis and Characterization: Execution of the proposed synthesis and full characterization of the compound using modern analytical techniques (NMR, HRMS, IR, and single-crystal X-ray diffraction) to confirm its structure and establish its physicochemical properties.

-

Biological Screening: A comprehensive biological evaluation of the compound against a panel of cancer cell lines, microbial strains, and other relevant biological targets is warranted.

-

Derivative Library Synthesis: Leveraging the reactivity of the hydrazide group to create a library of hydrazone derivatives for extensive SAR studies to identify compounds with optimized potency and selectivity.

By pursuing these research avenues, the full therapeutic potential of this compound and its analogues can be systematically explored, potentially leading to the discovery of novel drug candidates.

References

- Mora, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.

- Gupta, A., Chauhan, J., & Singh, R. (2018). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current Organic Synthesis, 15(6), 776-797.

- Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Mini Reviews in Medicinal Chemistry, 5(12), 1061-1073.

-

Li, S., et al. (2025). A New Procedure for Preparation of Carboxylic Acid Hydrazides. ResearchGate. Available from: [Link]

- Sharma, R., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(12), 8206-8232.

- Mohareb, R. M., et al. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology.

-

Stout, R. L., et al. (2020). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV. [Link]

- Lunsford, C. D. (1974). Method of synthesizing hydrazine compounds carboxylic acids. U.S.

- Allen Institute. (n.d.). Ethyl acetate on treatmemt with Hydrazine gives-. Allen Career Institute.

- Asif, M. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 27(15), 4933.

- Clark, J. (2004). esterification - alcohols and carboxylic acids. Chemguide.

- Wang, Y., et al. (2015). Preparation method of hydrazino ethyl acetate hydrochloride.

- Al-Amiery, A. A., et al. (2021). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty.

- LibreTexts. (2021).

- Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Scientific Reports, 12(1), 6825.

- Stout, R. L., et al. (2023). Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. OSTI.GOV.

- LibreTexts. (2023).

- Bhope, S. R., et al. (2022). ONE POT SYNTHESIS OF PYRANO[2,3-C]PYRAZOLE. World Journal of Pharmaceutical Research, 11(2), 629-641.

- Master Organic Chemistry. (2023).

- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.

- Saeed, A., et al. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2289–o2290.

- Abdel-Wahab, B. F., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(21), 7247.

- Saeed, A., et al. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Sci-Hub.

- Fun, H.-K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate.

- Fun, H.-K., et al. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2358.

Sources

- 1. cbijournal.com [cbijournal.com]

- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ethyl acetate on treatmemt with Hydrazine gives- [allen.in]

- 13. mdpi.com [mdpi.com]

Unveiling the Therapeutic Potential: A Technical Guide to the Molecular Targets of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide

Abstract

The 1,4-benzothiazine scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the potential therapeutic targets of a specific derivative, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide. By dissecting the known biological landscape of the 1,4-benzothiazine core and the appended acetohydrazide moiety, we propose a rational framework for identifying and validating its molecular targets. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of hypothesized mechanisms of action and a practical guide to their experimental validation. We will delve into specific, actionable experimental protocols, from initial target identification using advanced proteomics to functional validation through enzymatic and cell-based assays.

Introduction: The Promise of a Privileged Scaffold

The 1,4-benzothiazine nucleus is a "privileged scaffold" in drug discovery, a molecular framework that is capable of binding to multiple, diverse biological targets. This versatility has led to the development of 1,4-benzothiazine derivatives with a wide array of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] The specific compound of interest, this compound, combines this potent core with an acetohydrazide side chain. Hydrazides and their derivatives are also known for their broad biological activities, including antimicrobial and anti-inflammatory actions, often through mechanisms involving enzyme inhibition.[4][5][6][7]

The convergence of these two pharmacologically active moieties within a single molecule suggests a high probability of novel or enhanced therapeutic activities. However, the specific molecular targets of this hybrid compound remain unelucidated. This guide aims to bridge this knowledge gap by proposing a series of high-probability therapeutic targets and outlining a rigorous, multi-pronged experimental strategy for their validation.

Hypothesized Therapeutic Targets and Mechanisms of Action

Based on the extensive literature on 1,4-benzothiazine and hydrazide derivatives, we can logically infer several potential molecular targets for this compound. These hypotheses are grounded in the established pharmacology of structurally related compounds.

Inflammation and Cancer: Targeting Cyclooxygenase (COX) and NF-κB Signaling

A significant body of evidence points to the anti-inflammatory and anticancer properties of 1,4-benzothiazine derivatives. A key mechanism underlying these effects is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a central player in inflammation and is often overexpressed in cancerous tissues.[2] Furthermore, the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory and immune responses, is a plausible target. Dysregulation of this pathway is a hallmark of many chronic inflammatory diseases and cancers.

Proposed Mechanism of Action: We hypothesize that this compound may exert its anti-inflammatory and anticancer effects through the dual inhibition of COX-2 and the NF-κB signaling pathway. This dual-pronged attack would effectively dampen the production of pro-inflammatory prostaglandins and cytokines.

Figure 1: Proposed mechanism of anti-inflammatory and anticancer activity.

Cardiovascular Effects: Modulation of Potassium Channels

Certain 1,4-benzothiazine derivatives are potent potassium channel openers, specifically targeting ATP-sensitive potassium (K(ATP)) channels and large-conductance calcium-activated potassium (BK) channels.[8][9] The opening of these channels in vascular smooth muscle cells leads to hyperpolarization and vasodilation, making them attractive targets for antihypertensive therapies.

Proposed Mechanism of Action: The structural features of this compound may allow it to interact with and modulate the activity of K(ATP) and/or BK channels, potentially leading to vasorelaxant effects.

Antimicrobial Activity: Inhibition of Bacterial DNA Gyrase

The hydrazide moiety is a key component of several antimicrobial drugs. One of the established mechanisms of action for some hydrazide-containing compounds is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair in bacteria.[4][10]

Proposed Mechanism of Action: We propose that this compound could exhibit antibacterial activity by targeting and inhibiting the supercoiling activity of bacterial DNA gyrase.

Experimental Validation Strategies

A systematic and multi-faceted approach is required to validate the hypothesized therapeutic targets. This section provides detailed, step-by-step protocols for key experiments.

Target Identification: Fishing for Molecular Partners

The initial step is to identify the direct binding partners of the compound within a complex biological system, such as a cell lysate. Affinity chromatography coupled with mass spectrometry is a powerful technique for this purpose.

Figure 2: Workflow for target identification using affinity chromatography.

-

Probe Synthesis:

-

Synthesize a derivative of this compound with a linker arm suitable for conjugation (e.g., a terminal amine or carboxylic acid).

-

Conjugate the linker-modified compound to biotin.

-

-

Immobilization:

-

Incubate the biotinylated probe with streptavidin-coated magnetic beads or agarose resin to immobilize the probe.

-

-

Cell Lysis and Incubation:

-

Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line for oncology targets, or a macrophage cell line for inflammatory targets).

-

Incubate the cell lysate with the probe-immobilized beads to allow for target binding.

-

-

Washing and Elution:

-

Thoroughly wash the beads with a series of buffers of increasing stringency to remove non-specifically bound proteins.

-

Elute the specifically bound proteins, for example, by boiling in SDS-PAGE sample buffer.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands of interest and perform in-gel tryptic digestion.

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm.

-

Functional Validation: Confirming Biological Activity

Once potential targets have been identified, their functional relevance must be confirmed through specific assays.

This assay measures the ability of the compound to inhibit the enzymatic activity of COX-2.

-

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.

-

Procedure:

-

Prepare a reaction mix containing COX assay buffer, COX probe, and human recombinant COX-2 enzyme.

-

Add the test compound at various concentrations to the reaction mix.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

-

Calculate the percent inhibition and determine the IC50 value.[2]

-

This cell-based assay quantifies the effect of the compound on the transcriptional activity of NF-κB.

-

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by luminescence.

-

Procedure:

-

Transfect a suitable cell line (e.g., HEK293T) with the NF-κB luciferase reporter plasmid.

-

Treat the cells with an NF-κB activator (e.g., TNF-α) in the presence and absence of the test compound.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

A decrease in luminescence in the presence of the compound indicates inhibition of the NF-κB pathway.[4][11][12]

-

Patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channel activity.

-

Principle: This technique allows for the direct measurement of ion currents flowing through individual channels or across the entire cell membrane.

-

Procedure (Whole-cell configuration):

-

Culture a suitable cell line expressing the potassium channel of interest (e.g., K(ATP) or BK channels).

-

Establish a whole-cell patch-clamp recording.

-

Apply voltage protocols to elicit channel currents.

-

Perfuse the test compound and observe changes in the current amplitude and kinetics.

-

An increase in outward current would indicate channel opening activity.[5][13]

-

This assay determines the ability of the compound to inhibit the supercoiling activity of bacterial DNA gyrase.

-

Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. The supercoiled and relaxed forms of DNA can be separated by agarose gel electrophoresis.

-

Procedure:

-

Incubate relaxed plasmid DNA with E. coli DNA gyrase in the presence of ATP and varying concentrations of the test compound.

-

Stop the reaction and separate the DNA topoisomers on an agarose gel.

-

Visualize the DNA bands using a DNA stain.

-

Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.

-

Computational Validation: In Silico Insights

Molecular docking can provide valuable insights into the potential binding mode and affinity of the compound to its target protein.

Figure 3: General workflow for molecular docking.

-

Preparation of Receptor and Ligand:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of this compound and optimize its geometry.

-

-

Docking Simulation:

-

Define the binding site on the target protein.

-

Use a docking program (e.g., AutoDock, Glide) to predict the binding poses of the ligand within the binding site.

-

-

Analysis:

Data Presentation and Interpretation

To facilitate the analysis and comparison of experimental results, all quantitative data should be summarized in clearly structured tables.

Table 1: Summary of In Vitro Functional Assay Results

| Assay | Target | Metric | Result (e.g., IC50, EC50) |

| COX-2 Inhibition | COX-2 | IC50 (µM) | |

| NF-κB Reporter | NF-κB Pathway | IC50 (µM) | |

| K(ATP) Channel Activity | K(ATP) Channel | EC50 (µM) | |

| BK Channel Activity | BK Channel | EC50 (µM) | |

| DNA Gyrase Inhibition | DNA Gyrase | IC50 (µM) |

Conclusion: Charting a Path Forward

This technical guide has outlined a rational and comprehensive strategy for elucidating the therapeutic targets of this compound. By leveraging the known pharmacology of its constituent scaffolds, we have proposed a set of high-probability molecular targets and provided detailed experimental protocols for their validation. The systematic application of these methodologies, from unbiased target identification to functional and computational validation, will provide a clear understanding of the compound's mechanism of action and pave the way for its further development as a potential therapeutic agent. The multifaceted nature of the 1,4-benzothiazine core, combined with the bioactivity of the hydrazide moiety, suggests that this compound may possess a rich and complex pharmacology waiting to be discovered.

References

-

Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025). RSC Advances. [Link]

-

Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (n.d.). Royal Society of Chemistry. [Link]

-

Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. (2006). Mini-Reviews in Medicinal Chemistry. [Link]

-

1,4-Benzothiazines-A Biologically Attractive Scaffold. (2020). Current Organic Chemistry. [Link]

-

Role of 1,4-benzothiazine derivatives in medicinal chemistry. (2005). Mini Reviews in Medicinal Chemistry. [Link]

-

Highly potent 1,4-benzothiazine derivatives as K(ATP)-channel openers. (2000). Journal of Medicinal Chemistry. [Link]

-

A Pipeline for Drug Target Identification and Validation. (2015). Cold Spring Harbor Symposia on Quantitative Biology. [Link]

-

Hydrazide-based drugs in clinical use. (n.d.). ResearchGate. [Link]

-

Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2023). Molecules. [Link]

-

Target Discovery: Identification and Validation. (n.d.). Bio-Rad. [Link]

-

Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives. (2023). International Journal of Molecular Sciences. [Link]

-

Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). Molecules. [Link]

-

Target Identification and Validation in Drug Discovery: Methods and Protocols. (2012). ResearchGate. [Link]

-

Aromatic Hydrazide Compounds that Inhibit the Growth of Mycobacterium Tuberculosis. (2020). DigitalCommons@UNO. [Link]

-

Novel 1,4-benzothiazine derivatives as large conductance Ca2+-activated potassium channel openers. (2008). Journal of Medicinal Chemistry. [Link]

-

Hydrazide–Hydrazones as Potential Antitubercular Agents: An Overview of the Literature (1999–2023). (2024). SynOpen. [Link]

-

Target identification and validation in research. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]

-

Target Identification and Validation (Small Molecules). (n.d.). UCL. [Link]

-

The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. (2023). Molecules. [Link]

-

DOT Language. (n.d.). Graphviz. [Link]

-

Dot Language Graphviz. (n.d.). YouTube. [Link]

-

Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. (2012). PLoS ONE. [Link]

-

Different chemical proteomic approaches to identify the targets of lapatinib. (2023). RSC Medicinal Chemistry. [Link]

-

A novel mitochondrial KATP channel assay. (2008). Journal of Molecular and Cellular Cardiology. [Link]

-

NF-κB Reporter Kit (NF-κB Signaling Pathway). (n.d.). BPS Bioscience. [Link]

-

Electrophysiological properties of BK channels in Xenopus motor nerve terminals. (2005). Journal of Neurophysiology. [Link]

-

Introduction to Affinity Chromatography. (n.d.). Bio-Rad. [Link]

-

A recommended procedure for in-solution based sample preparation and protein identification. PMF refers to peptide mass fingerprinting. (PFM). (n.d.). ResearchGate. [Link]

-

Affinity Chromatography | Principles. (n.d.). Cube Biotech. [Link]

-

Molecular Docking: A structure-based drug designing approach. (2017). JSciMed Central. [Link]

-

Guide to Flowcharts in Graphviz. (n.d.). Sketchviz. [Link]

-

Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

-

Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices. [Link]

-

Electrophysiological characterization and activation of BK channels by... (n.d.). ResearchGate. [Link]

-

Sample Preparation Methods for Targeted Single-Cell Proteomics. (2023). Journal of Proteome Research. [Link]

-

Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. (2022). ACS Pharmacology & Translational Science. [Link]

-

Human NF-κB Reporter Assay System. (n.d.). Indigo Biosciences. [Link]

-

A novel mitochondrial K(ATP) channel assay. (2008). ResearchGate. [Link]

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Terence. [Link]

-

Drawing graphs with dot. (2015). Graphviz. [Link]

-

Create a Flowchart using Graphviz Dot. (2022). Medium. [Link]

-

Affinity Chromatography Protocol. (2019). Conduct Science. [Link]

-

Optimization of proteomics sample preparation for identification of host and bacterial proteins in mouse feces. (n.d.). Ohio State University. [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2014). Journal of Visualized Experiments. [Link]

-

Serial In-solution digestion protocol for mass spectrometry-based glycomics and proteomics analysis. (2020). MethodsX. [Link]

-

Large-Conductance Ca2+-Activated Potassium Channels in Secretory Neurons. (2000). Journal of Neurophysiology. [Link]

-

Production and purification of ATP-sensitive potassium channel particles for cryo-electron microscopy. (2019). Protein Science. [Link]

-

Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. (2023). Frontiers in Chemistry. [Link]

-

NF-KBLUCIFERASE ASSAY. (2012). Bowdish Lab. [Link]

-

ProFoldin E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. [Link]

-

Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization. [Link]

-

BK Channels Are Activated by Functional Coupling With L-Type Ca2+ Channels in Cricket Myocytes. (2021). Frontiers in Insect Science. [Link]

-

k-atp channel activity: Topics by Science.gov. (n.d.). Science.gov. [Link]

-

Small molecule target identification using photo-affinity chromatography. (2019). Methods. [Link]

-

Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments. [Link]

-

The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology. (2020). Frontiers in Physiology. [Link]

-

Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. (2023). Journal of Molecular and Cellular Biology. [Link]

Sources

- 1. DOT Language | Graphviz [graphviz.org]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Electrophysiological properties of BK channels in Xenopus motor nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. topogen.com [topogen.com]

- 7. sketchviz.com [sketchviz.com]

- 8. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 10. cube-biotech.com [cube-biotech.com]

- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Large-Conductance, Calcium-Activated Potassium Channel: A Big Key Regulator of Cell Physiology [frontiersin.org]

- 14. Molecular Docking and Structure-Based Drug Design Strategies | MDPI [mdpi.com]

Mechanism of action of 1,4-benzothiazine compounds.

An In-depth Technical Guide to the Mechanism of Action of 1,4-Benzothiazine Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,4-benzothiazine scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2] Structurally related to the well-known phenothiazine antipsychotics, 1,4-benzothiazine derivatives exhibit a remarkably broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antipsychotic, and cardiovascular effects.[1][3][4][5][6] This guide provides a detailed exploration of the molecular mechanisms underpinning these diverse biological actions, offering insights for researchers, scientists, and drug development professionals. We will delve into the specific cellular pathways and molecular targets modulated by these compounds, supported by experimental evidence and methodologies.

The 1,4-Benzothiazine Scaffold: A Foundation for Diverse Bioactivity

1,4-Benzothiazine is a heterocyclic compound featuring a benzene ring fused to a thiazine ring, incorporating nitrogen and sulfur atoms at positions 1 and 4, respectively.[2] This structural arrangement is not merely a synthetic curiosity; it is found in natural pigments like pheomelanin, which is produced when dopaquinone interacts with cysteine.[3] The key to its pharmacological versatility lies in the "fold" along the nitrogen-sulfur axis, a structural feature it shares with phenothiazine drugs, which are established antipsychotic agents.[3][7][8] This conformation, combined with the vast potential for substitution on the heterocyclic and benzene rings, allows for the creation of derivatives that can interact with a wide array of biological targets with high specificity.[2] The fusion of the benzene and thiazine rings enhances its biological properties, making it a valuable scaffold for designing innovative therapeutic agents.[2][9]

Core Mechanisms of Action: A Therapeutic Area Perspective

The biological activity of 1,4-benzothiazine derivatives is best understood by examining their mechanisms within specific therapeutic contexts. These compounds can operate through multiple pathways, often simultaneously, to achieve their effects.[1][10]

Anticancer Activity: Multi-Targeted Cellular Disruption

1,4-Benzothiazines have emerged as a promising class of antineoplastic agents with the ability to regulate a diverse range of cellular pathways involved in cancer progression.[1][10] Their mechanism is not limited to a single target but involves a multi-pronged attack on cancer cell proliferation, survival, and migration.

Key Molecular Targets and Pathways:

-

Inhibition of Pro-inflammatory Cytokines and Enzymes: Chronic inflammation is a known driver of cancer. Certain 1,4-benzothiazine derivatives have been shown to downregulate key pro-inflammatory and cancer-promoting genes, including Interleukin-1α (IL-1α), IL-1β, IL-6, IL-8, Tumor Necrosis Factor-α (TNF-α), and Cyclooxygenase-2 (COX-2).[11] For instance, in studies against A-549 lung cancer cells, propyl 3-methyl-3,4-dihydro-2H-benzo[b][2][12]thiazine-2-carboxylate (compound 3c) was found to effectively downregulate these genes, thereby suppressing proliferation and migration.[11]

-

Induction of Apoptosis: Several derivatives have been designed to interact with the cellular machinery of programmed cell death. Molecular docking studies have shown that synthesized 1,4-benzothiazines can bind to and potentially modulate the activity of key apoptotic proteins like caspase-3 and caspase-8, suggesting a mechanism that involves triggering the caspase cascade to eliminate cancer cells.[13]

-

Modulation of Cellular Adhesion and Migration: The protein vimentin, a key component of the cytoskeleton, plays a crucial role in epithelial-to-mesenchymal transition (EMT), a process that enables cancer cells to metastasize. The downregulation of vimentin by 1,4-benzothiazine compounds indicates a potential mechanism for inhibiting cancer cell migration and invasion.[11]

Signaling Pathway: Anticancer Action of 1,4-Benzothiazines

Caption: Inhibition of pro-inflammatory pathways and activation of apoptosis by 1,4-benzothiazines.

Quantitative Data Summary: Anticancer Activity

| Compound Class | Target Cell Line | Key Molecular Targets | Observed Effect | Reference |

| 2,3-disubstituted-1,4-benzothiazines | A-549 (Lung) | IL-1α, IL-6, IL-8, COX-2, TNF-α, Vimentin | Downregulation of genes, suppression of proliferation and migration | [11] |

| Substituted 1,4-benzothiazines | HT-29 (Colon) | IL-2, IL-6, COX-2, Caspase-3, Caspase-8 | Good binding affinities in docking studies | [13] |

Antimicrobial Activity: Disruption of Essential Bacterial Processes

The 1,4-benzothiazine scaffold is a component of various agents with significant antibacterial and antifungal properties.[14][15] These compounds are active against both Gram-positive and Gram-negative bacteria.[7][14]

Key Molecular Targets and Pathways:

-

Inhibition of Peptide Deformylase (PDF): A primary and well-elucidated mechanism of antibacterial action is the inhibition of the bacterial enzyme Peptide Deformylase (PDF).[16] PDF is a metalloenzyme essential for bacterial protein synthesis. It removes the formyl group from the N-terminus of newly synthesized polypeptides. As this process is vital for bacterial survival and absent in the cytoplasm of mammalian cells, PDF is an excellent and selective target for antibacterial drugs. 1,4-benzothiazine-3-one derivatives, in particular, have been designed as effective PDF inhibitors, thereby halting bacterial growth.[16]

-

General Membrane Disruption/Other Mechanisms: While PDF inhibition is a specific mechanism, the broad-spectrum activity of some derivatives suggests other potential modes of action.[14] These may include disruption of the bacterial cell membrane or inhibition of other essential enzymes, though these are less specifically defined in the current literature. Some compounds have demonstrated promising activity against Bacillus subtilis and Streptococcus lactis.[7]

Mechanism: Inhibition of Bacterial Peptide Deformylase (PDF)

Caption: 1,4-Benzothiazines inhibit bacterial protein maturation by targeting the PDF enzyme.

Antipsychotic and CNS Activity: Modulating Neurotransmitter Systems

The structural analogy of 1,4-benzothiazines to phenothiazines provides a strong rationale for their activity within the central nervous system (CNS).[3][7] Phenothiazines are a major class of "typical" antipsychotic drugs that primarily function as dopamine receptor antagonists.[8][17]

Key Molecular Targets and Pathways:

-

Dopamine D2 Receptor Antagonism: The primary mechanism for "typical" antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[17] Overactivity in this pathway is associated with the "positive" symptoms of psychosis (e.g., hallucinations, delusions). By antagonizing D2 receptors, 1,4-benzothiazine derivatives can reduce dopaminergic neurotransmission, thereby alleviating these symptoms.

-

Serotonin-Dopamine Antagonism: Modern "atypical" antipsychotics often combine D2 receptor antagonism with blockade of serotonin receptors, particularly 5-HT2A.[17] This dual action is believed to improve efficacy against "negative" symptoms and reduce the incidence of extrapyramidal side effects. It is plausible that certain 1,4-benzothiazine derivatives could be designed to exhibit this more complex receptor binding profile.

-

Acetylcholinesterase (AChE) Inhibition: Some benzothiazin-4-one derivatives have been evaluated as inhibitors of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine.[18] AChE inhibitors are a cornerstone of treatment for Alzheimer's disease. This finding suggests that the 1,4-benzothiazine scaffold could be adapted to target neurodegenerative disorders as well.

Mechanism: Dopamine D2 Receptor Antagonism

Caption: Antipsychotic 1,4-benzothiazines block dopamine from binding to D2 receptors.

Anti-inflammatory and Other Activities

The therapeutic potential of 1,4-benzothiazines extends to anti-inflammatory, antihypertensive, and calcium channel blocking activities.[12][19]

-

COX-2 Inhibition: As mentioned in the anticancer section, inhibition of the cyclooxygenase-2 (COX-2) enzyme is a key anti-inflammatory mechanism.[13][19] COX-2 is an inducible enzyme that synthesizes prostaglandins, which are potent inflammatory mediators. By inhibiting COX-2, 1,4-benzothiazine derivatives can reduce inflammation and associated pain, similar to non-steroidal anti-inflammatory drugs (NSAIDs).

-

Calcium and Calmodulin Antagonism: Certain 2H-1,4-benzothiazin-3(4H)-one derivatives have been shown to act as calcium channel blockers and calmodulin antagonists.[12] While their calcium channel blocking activity was found to be relatively weak, some compounds displayed potent calmodulin antagonism. This mechanism can contribute to antihypertensive effects by leading to the relaxation of vascular smooth muscle.[12]

Conclusion and Future Directions

The 1,4-benzothiazine nucleus is a versatile and pharmacologically significant scaffold. Its derivatives exert their biological effects through a variety of well-defined mechanisms, including the downregulation of pro-inflammatory and oncogenic pathways, the inhibition of essential bacterial enzymes like PDF, and the modulation of key neurotransmitter systems in the CNS. The ability to modify the core structure allows for the fine-tuning of activity towards specific targets, such as COX-2 for anti-inflammatory action or dopamine receptors for antipsychotic effects.

Future research should focus on leveraging computational drug design and structure-activity relationship (SAR) studies to develop derivatives with enhanced potency and selectivity for their respective targets.[1][13] The multi-target nature of many of these compounds could be exploited for complex diseases like cancer, while further exploration of their CNS and antimicrobial potential could yield next-generation therapeutics.

Appendix: Key Experimental Protocols

Protocol 1: In Vitro Anticancer Cell Viability (SRB Assay)

This protocol is based on methodologies used for screening compounds against cancer cell lines like HT-29.[13]

-

Cell Plating: Seed cancer cells (e.g., HT-29) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the 1,4-benzothiazine test compounds in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

Cell Fixation: Gently remove the treatment medium. Fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Washing: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 10 minutes on a mechanical shaker.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol is based on the agar well diffusion method used to evaluate antimicrobial activity.[15]

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to the 0.5 McFarland standard.

-

Lawn Culture: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn culture.

-

Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

-

Compound Application: Prepare known concentrations of the 1,4-benzothiazine compounds in a suitable solvent (e.g., DMSO). Pipette a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.

-

Controls: Use the solvent alone as a negative control and a standard antibiotic (e.g., Ampicillin) as a positive control.[7]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48 hours for fungi).

-

Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

Interpretation: A larger zone of inhibition corresponds to greater antimicrobial activity.

References

- Synthesis and biological activities of new 1,4-benzothiazine derivatives - PubMed. (1991). Chem Pharm Bull (Tokyo).

- Mora, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface.

- 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed. Mini Rev Med Chem.

- Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC.

- Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance - MDPI.

- Synthesis and Biological Evaluation of New 1,4‐Benzothiazine Derivatives as Potential COX‐2 Inhibitors | Request PDF - ResearchG

- Design and synthesis of 1,4-benzothiazine derivatives with promising effects against colorectal cancer cells - Taylor & Francis Online.

- Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC - PubMed Central.

- Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Bentham Science.

- (PDF)

- Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - PubMed. (2023). Anticancer Agents Med Chem.

- Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter - NIH. (2024). Frontiers in Chemistry.

- Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Journal of the Indian Chemical Society.

- Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Publishing. (2025).

- Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry - ResearchGate. (2006). Mini-Reviews in Medicinal Chemistry.

- Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Mini Reviews in Medicinal Chemistry.

- Synthesis and Antimicrobial Activity of some 1, 4-Benzothiazine Derivatives - ResearchG

- Possible mechanism for the synthesis of functionalized 1,4‐benzothiazine.

- Synthesis of 1,4‐Benzothiazine Compounds Containing Isatin Hydrazone Moiety as Antimicrobial Agent | Request PDF - ResearchG

- (PDF)

- Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed. (2005). Mini Rev Med Chem.

- Phenothiazine - Wikipedia.

- Base induced synthesis of 4H-1,4-benzothiazines and their comput

- An Overview of Antipsychotics: Mechanisms of Action | 2023, Volume 4 - Issue 1. Journal of Experimental and Basic Medical Sciences.

Sources

- 1. 1,4-Benzothiazines-A Biologically Attractive Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. cbijournal.com [cbijournal.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Role of 1,4-benzothiazine derivatives in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 8. Phenothiazine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological activities of new 1,4-benzothiazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. mdpi.com [mdpi.com]

- 15. pubs.rsc.org [pubs.rsc.org]

- 16. Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jebms.org [jebms.org]

- 18. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Screening of 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide

Abstract

This technical guide provides a comprehensive framework for the in vitro screening of the novel compound, 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetohydrazide. The 1,4-benzothiazine scaffold is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This guide outlines a strategic, multi-tiered screening cascade designed to efficiently elucidate the bioactivity profile of this specific derivative. We will detail robust, validated protocols for primary assays—including antiproliferative and antimicrobial assessments—and subsequent mechanistic studies such as cell cycle and apoptosis analysis. The methodologies are presented with an emphasis on experimental rationale, data interpretation, and self-validating protocols to ensure scientific rigor and reproducibility for researchers in drug discovery and development.

Introduction: The Rationale for Screening

The 1,4-benzothiazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, analogous in structure to phenothiazines and exhibiting a broad range of pharmacological effects.[1][2] Derivatives have been investigated for their potential as anticancer, antihypertensive, antimicrobial, and anti-inflammatory agents.[1][4] The subject of this guide, this compound, combines this potent core with an acetohydrazide moiety, a functional group known to be a versatile intermediate in the synthesis of various heterocyclic compounds with potential biological activities.

The strategic imperative for screening this compound is rooted in its structural alerts. The benzothiazine core suggests a high probability of interaction with biological macromolecules, while the hydrazide group offers a potential point for metabolic transformation or hydrogen bonding with target proteins. This guide, therefore, proposes a logical, tiered approach to systematically evaluate its biological potential, starting with broad primary screens and progressing to more focused mechanistic assays.

Compound Profile

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₁N₃O₂S[5]

-

Molecular Weight: 237.28 g/mol [5]

-

Synthesis: The title compound can be synthesized by refluxing ethyl 2-(3-oxo-2,3-dihydrobenzo[b][6][7]thiazin-4-yl)acetate with hydrazine in ethanol.[5] This precursor itself is derived from the hydrolysis of ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate.[8]

Strategic Screening Cascade: A Multi-Tiered Approach

A successful in vitro screening campaign maximizes information while conserving resources. We advocate for a hierarchical approach, beginning with broad, cost-effective primary assays to identify potential "hits." Positive results from this initial phase then trigger more complex and resource-intensive secondary and mechanistic assays.[9][10]

Caption: A strategic workflow for in vitro screening.

Tier 1: Primary Screening Protocols

The objective of Tier 1 is to cast a wide net to detect any significant biological activity. We will focus on two key areas historically associated with the 1,4-benzothiazine scaffold: anticancer and antimicrobial activity.[1][2]

Antiproliferative Activity Assessment

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] It relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial enzymes in living cells.[6]

Experimental Protocol: MTT Assay [6][11][12][13][14]

-

Cell Seeding:

-

Culture a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control line (e.g., HEK293) in appropriate media.

-

Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[11]

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions in serum-free media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

-

Remove the old media from the cells and add 100 µL of the media containing the test compound or vehicle control (DMSO). Include wells with media only for background control.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Solubilization:

-

Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[14]

-

Carefully aspirate the media and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well.[14]

-

Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.[6][14]

-

Data Acquisition:

Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][15][16]

Experimental Protocol: Broth Microdilution [7][15][16][17][18][19]

-

Preparation of Inoculum:

-

Culture representative bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Adjust the microbial suspension to a concentration of ~1.5 × 10⁸ CFU/mL, corresponding to a 0.5 McFarland standard.[16]

-

Dilute this suspension to achieve a final inoculum of 5 × 10⁵ CFU/mL in the test wells.

-

-

Plate Preparation:

-

In a 96-well plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of the test compound stock solution (in 1% DMSO) to the first well, creating a starting concentration.

-

Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized inoculum to each well.

-

Include a positive control (microbe, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 16-20 hours for bacteria[7] or at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed.[7]

-

Tier 2: Hit Confirmation and Potency

If the primary screen yields a "hit" (e.g., >50% inhibition at 10 µM), the next logical step is to confirm the activity and determine its potency.

Data Presentation: IC₅₀ and MIC Values

All quantitative data should be summarized in a clear, tabular format.

| Compound | Assay Type | Target Organism/Cell Line | IC₅₀ / MIC (µM) |

| 2-(3-oxo...)-acetohydrazide | Antiproliferative | HeLa | e.g., 8.5 ± 0.7 |

| 2-(3-oxo...)-acetohydrazide | Antiproliferative | HEK293 | e.g., >100 |

| 2-(3-oxo...)-acetohydrazide | Antimicrobial | S. aureus | e.g., 16 |

| Doxorubicin (Control) | Antiproliferative | HeLa | e.g., 0.1 ± 0.02 |

| Ciprofloxacin (Control) | Antimicrobial | S. aureus | e.g., 1 |

This is example data for illustrative purposes.

This involves generating a dose-response curve by testing a wider range of compound concentrations (typically 8-10 points) and calculating the half-maximal inhibitory concentration (IC₅₀) for antiproliferative activity or confirming the MIC for antimicrobial activity. A key aspect of this tier is assessing selectivity by comparing the IC₅₀ value in cancer cells versus non-cancerous cells. A favorable compound will show high potency against cancer cells and low potency against normal cells.

Tier 3: Elucidating the Mechanism of Action (MoA)

For compounds demonstrating potent and selective antiproliferative activity, investigating the underlying mechanism is crucial. Flow cytometry is a powerful tool for this purpose.

Cell Cycle Analysis

Cell cycle dysregulation is a hallmark of cancer.[20] This assay determines if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Caption: Workflow for cell cycle analysis via flow cytometry.

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide (PI) [21][22]

-

Cell Treatment: Seed cells (e.g., 1 x 10⁶) and treat with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Harvest and Fixation: Harvest both adherent and floating cells. Wash with PBS and fix by adding cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 2 hours.[22]

-

Staining: Wash the fixed cells with PBS. Resuspend in a staining buffer containing Propidium Iodide (a fluorescent dye that binds stoichiometrically to DNA) and RNase (to prevent staining of double-stranded RNA).[22]

-

Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

This assay distinguishes between different modes of cell death, primarily apoptosis (programmed cell death) and necrosis.

Experimental Protocol: Annexin V & PI Staining [23][24][25]

-